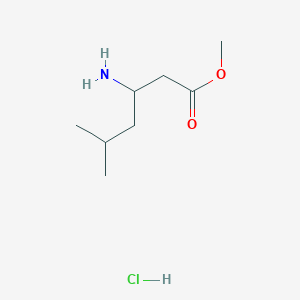amine hydrochloride CAS No. 1067237-63-1](/img/no-structure.png)
[2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-chlorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 52516-17-3 . It has a molecular weight of 169.65 . It is a light yellow liquid .
Synthesis Analysis
The synthesis of this compound can be done in several steps . Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of “2-(2-chlorophenyl)ethylamine hydrochloride” can be represented by the linear formula: C9H12ClN .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reaction with cyclohexanone, dehydration, oxidation, imination, and rearrangement . The specific details of these reactions are complex and involve several steps .Physical and Chemical Properties Analysis
“2-(2-chlorophenyl)ethylamine hydrochloride” is a light yellow liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not clearly mentioned in the available resources.Safety and Hazards
The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is considered hazardous . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride involves the reaction of 2-chloroacetophenone with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "2-chloroacetophenone", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetophenone in ethanol.", "Step 2: Add methylamine to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "Step 4: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the intermediate to the desired product.", "Step 5: Isolate the product by filtration and wash with ethanol." ] } | |
Numéro CAS |
1067237-63-1 |
Formule moléculaire |
C9H13Cl2N |
Poids moléculaire |
206.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



